N-Methyl vs. Primary Amine Basicity: Predicted pKa Shift of ~1.1 Units
N-Methylation of the exocyclic benzylamine nitrogen is predicted to raise the pKa of the conjugate acid from approximately 8.71 (primary amine comparator 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine) to ~9.8 for the target N-methyl secondary amine [1]. This ~1.1-unit increase means the target compound is >90% protonated at pH 7.4 versus ~95% for the primary amine . The altered protonation profile affects interactions with acidic residues in biological targets (e.g., Asp/Glu in enzyme active sites) and influences passive membrane permeability [1].
| Evidence Dimension | Predicted basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | ~9.8 (predicted for N-methyl benzylamine class) |
| Comparator Or Baseline | pKa 8.71 ± 0.10 (predicted; 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine, CAS 946409-19-4) |
| Quantified Difference | ΔpKa ≈ +1.1 units |
| Conditions | ACD/Labs Percepta or equivalent in silico prediction; no experimental pKa data located for either compound |
Why This Matters
This pKa difference directly governs the protonation state at assay pH and thus dictates whether a compound is suitable as a primary-amine or secondary-amine pharmacophore replacement in a given target pocket.
- [1] Manallack DT, et al. The significance of acid/base properties in drug discovery. Chem Soc Rev. 2013;42(2):485-496. (Class-level pKa ranges for N-methyl benzylamines vs. primary benzylamines). View Source
